2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the coupling of the imidazo[1,2-a]pyridine core with the benzamide moiety, which is facilitated by amide bond formation reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of functionalized benzamides .
Scientific Research Applications
2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide core often have diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group and the imidazo[1,2-a]pyridine moiety distinguishes it from other benzamide derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBGXKRVLJKZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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